CB5468139
Description
CB5468139 (N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclohexylacetamide) is a sphingosine kinase 1 (SK1)-selective inhibitor identified through high-throughput screening of the ChemBridge Diverset compound library . Structurally, this compound is an ATP-competitive inhibitor, targeting the nucleotide-binding pocket of SK1, which distinguishes it from sphingosine-competitive inhibitors like ABC294640 . Despite its selectivity for SK1, this compound exhibits off-target effects on multiple protein kinases, including CLK1, FYN, and SYK, at concentrations <2 µM .
Properties
Molecular Formula |
C18H20ClNO3 |
|---|---|
Molecular Weight |
333.8093 |
IUPAC Name |
N-(3-chloro-1,4-dioxo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H20ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h5-6,9-10,12,15-16H,2-4,7-8H2,1H3 |
InChI Key |
VDOKAQOMCGUTCR-UHFFFAOYSA-N |
SMILES |
CC(N(C(C(Cl)C(C1=C2C=CC=C1)=O)C2=O)C3CCCCC3)=O |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CB5468139; CB-5468139; CB 5468139. |
Origin of Product |
United States |
Comparison with Similar Compounds
Selectivity and Potency
Table 1: Inhibitory Profiles of SK-Targeting Compounds
| Compound | Target(s) | IC50 (SK1) | IC50 (SK2) | Selectivity | Mechanism of Action |
|---|---|---|---|---|---|
| CB5468139 | SK1 | 2 µM | >100 µM | SK1-selective | ATP-competitive |
| ABC294640 | SK2 | >100 µM | 40 µM | SK2-selective | Sphingosine-competitive |
| SKI-II | SK1/SK2 | 35 µM | 20 µM | Dual | Sphingosine-competitive |
| ABC294735 | SK1/SK2 | 10 µM | 10 µM | Dual | Sphingosine-competitive |
| DMS | SK1/SK2 | 60 µM | 20 µM | Dual | Non-selective, broad-spectrum |
Key Findings:
- This compound vs. SK2-Selective Inhibitors (ABC294640): this compound and ABC294640 exhibit inverse selectivity: this compound targets SK1, while ABC294640 selectively inhibits SK2. ABC294640 demonstrates superior clinical relevance, reducing intracellular S1P levels by >90% compared to this compound's <20% reduction .
- This compound vs. Dual Inhibitors (SKI-II, ABC294735): Dual inhibitors like SKI-II and ABC294735 show broader efficacy but lack isoform specificity. SKI-II suppresses cell migration and proliferation at lower concentrations (IC50 ~20 µM) but exhibits higher off-target toxicity .
- This compound vs. Non-Selective Inhibitors (DMS): DMS inhibits SK1 and SK2 but also blocks protein kinase C (PKC) and other lipid kinases, leading to apoptosis in 20% of treated cells .
Mechanistic Differences
ATP- vs. Sphingosine-Competitive Inhibition:
this compound binds the ATP pocket of SK1, a mechanism distinct from sphingosine-competitive inhibitors like ABC294640 and SKI-II . This ATP-targeting contributes to its off-kinase effects but provides structural insights into SK1’s nucleotide-binding domain . Homology models reveal that SK1’s ATP-binding site has unique topological features (e.g., Lys221 interactions) absent in SK2, explaining this compound’s selectivity .
Table 2: Cellular Effects of SK Inhibitors
| Compound | S1P Reduction (%) | Ceramide Increase (%) | Cell Cycle Impact | Autophagy Induction |
|---|---|---|---|---|
| This compound | <20 | 30–60 | Mild S-phase increase | Moderate |
| ABC294640 | >90 | 200 | G1 arrest | High |
| SKI-II | >90 | 30–60 | S-phase arrest | Low |
| DMS | ~50 | No change | Apoptosis (20% cells) | None |
Pharmacological and Clinical Relevance
- This compound:
While effective in vitro, this compound’s off-target kinase inhibition limits its utility as a pure SK1 probe . It elevates autophagy markers (e.g., LC3 cleavage) but lacks robust anti-tumor activity in vivo . - ABC294640: Currently in Phase 1 trials for solid tumors, ABC294640 depletes nuclear S1P without affecting circulating S1P, preserving vascular and immune function . Its SK2 selectivity and sphingosine-competitive mechanism reduce off-target risks compared to this compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
